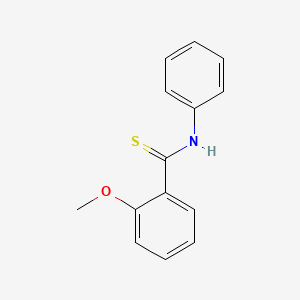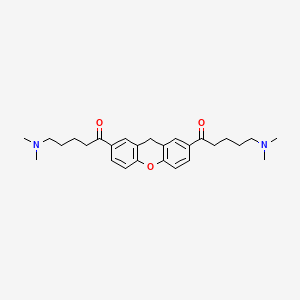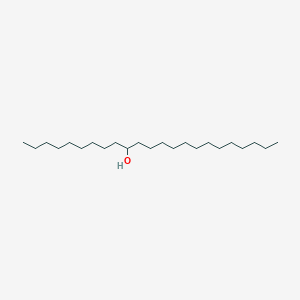
10-Tricosanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10-Tricosanol is a secondary fatty alcohol with the molecular formula C23H48O. It is characterized by a long carbon chain with a hydroxyl group attached to the tenth carbon atom. This compound is a member of the aliphatic alcohol family and is known for its presence in various natural sources, including plant waxes and animal tissues .
Preparation Methods
Synthetic Routes and Reaction Conditions: 10-Tricosanol can be synthesized through several methods. One common approach involves the reduction of tricosanoic acid using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). The reaction typically occurs in an inert atmosphere, such as nitrogen or argon, to prevent oxidation .
Industrial Production Methods: Industrial production of this compound often involves the extraction from natural sources, such as plant waxes. Techniques like Soxhlet extraction and supercritical fluid extraction are employed to isolate the compound from these sources. These methods are preferred due to their efficiency and ability to produce high-purity this compound .
Chemical Reactions Analysis
Types of Reactions: 10-Tricosanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to tricosanoic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to tricosane using strong reducing agents.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Thionyl chloride (SOCl2) for converting the hydroxyl group to a chloride.
Major Products:
Oxidation: Tricosanoic acid.
Reduction: Tricosane.
Substitution: Tricosyl chloride.
Scientific Research Applications
10-Tricosanol has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various long-chain fatty alcohols and acids.
Biology: The compound is studied for its role in plant metabolism and its presence in plant waxes.
Medicine: Research is ongoing to explore its potential benefits in treating conditions like hyperlipidemia and its role in lipid metabolism.
Mechanism of Action
The mechanism of action of 10-Tricosanol involves its interaction with lipid membranes. It integrates into the lipid bilayer, affecting membrane fluidity and permeability. This interaction can influence various cellular processes, including signal transduction and membrane transport. The compound’s effects on lipid metabolism are also being studied, with a focus on its potential to modulate cholesterol levels .
Comparison with Similar Compounds
Tricosan-1-ol: A primary fatty alcohol with a hydroxyl group at the first carbon.
Tricosan-9-ol: A secondary fatty alcohol with a hydroxyl group at the ninth carbon.
Octacosanol: A long-chain fatty alcohol with 28 carbon atoms
Uniqueness: 10-Tricosanol is unique due to its specific position of the hydroxyl group, which imparts distinct chemical and physical properties. This positional isomerism affects its reactivity and interaction with biological membranes, making it a valuable compound for various applications .
Properties
IUPAC Name |
tricosan-10-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H48O/c1-3-5-7-9-11-12-13-14-16-18-20-22-23(24)21-19-17-15-10-8-6-4-2/h23-24H,3-22H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVMJHXNXPYWTAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC(CCCCCCCCC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H48O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30541315 |
Source


|
| Record name | Tricosan-10-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30541315 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39754-84-2 |
Source


|
| Record name | Tricosan-10-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30541315 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
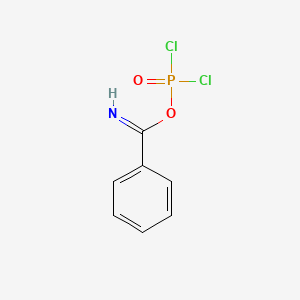


![(E)-Bis[1-(4-methylphenyl)ethyl]diazene](/img/structure/B14680529.png)

![1-{2-[1-(4-Bromonaphthalen-1-yl)ethyl]phenyl}ethanone](/img/structure/B14680539.png)

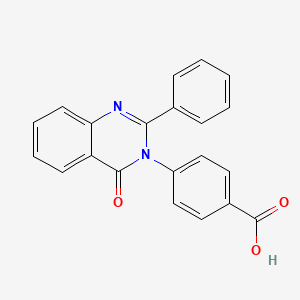
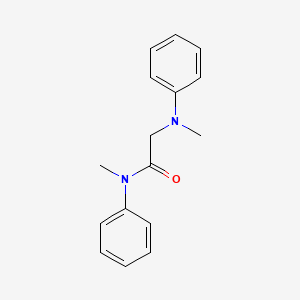
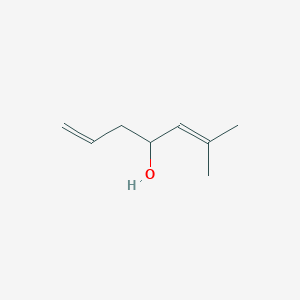
![15-Diazonio-7-oxadispiro[5.1.5~8~.2~6~]pentadec-14-en-14-olate](/img/structure/B14680574.png)
